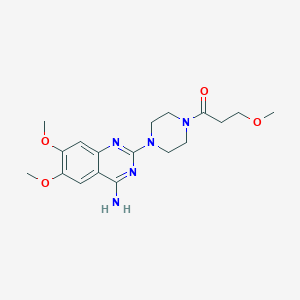
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE is a heterocyclic compound with a benzotriazole core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The benzotriazole ring system is a versatile scaffold in organic synthesis, making it an important compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE typically involves the reaction of benzotriazole derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of 3-isopropylbenzotriazole as a starting material, which is then subjected to formylation reactions to introduce the aldehyde group at the 5-position of the benzotriazole ring. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent or other formylation reagents under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also common in industrial production.
化学反応の分析
Types of Reactions
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzotriazole derivatives depending on the electrophilic reagent used.
科学的研究の応用
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE involves its interaction with specific molecular targets and pathways The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects
類似化合物との比較
Similar Compounds
1H-indole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group.
Benzimidazole derivatives: Compounds with similar ring structures and chemical properties.
Pyrazole derivatives: Heterocyclic compounds with similar reactivity and applications.
Uniqueness
3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
467235-07-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
1-propan-2-ylbenzotriazole-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-7(2)13-10-4-3-8(6-14)5-9(10)11-12-13/h3-7H,1-2H3 |
InChIキー |
DFEWCUGAJHKOAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C=C(C=C2)C=O)N=N1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8749657.png)







![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)
